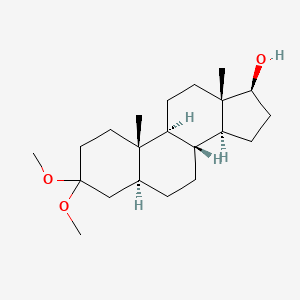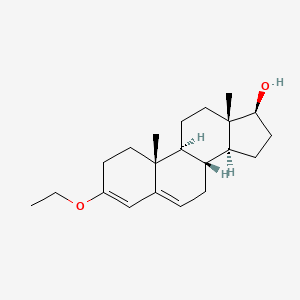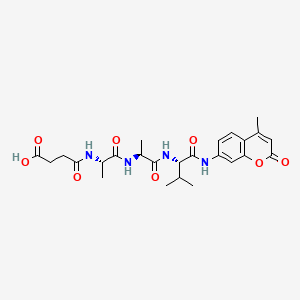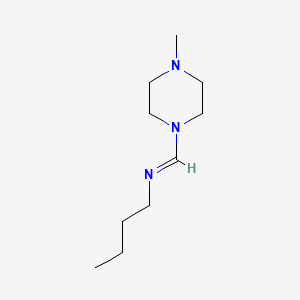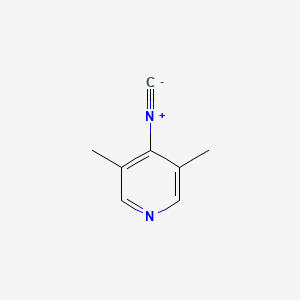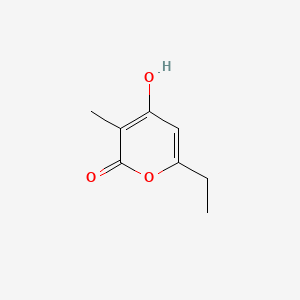
Marilactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Marilactone is a natural product belonging to the class of lactones. It was initially isolated from marine sponge-derived fungus Stachylidium species . The compound is characterized by its molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This compound appears as a powder and is soluble in organic solvents like chloroform.
Mecanismo De Acción
Target of Action
Marilactone is a natural product derived from the fungus Stachylidium sp
Result of Action
This compound, as a type of macrolactin, exhibits potent antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, anti-angiogenic, and other activities . .
Action Environment
It is known that antibiotics, which this compound is a type of, can act as an ecological factor in the environment that could potentially affect microbial communities . The effects include phylogenetic structure alteration, resistance expansion, and ecological function disturbance in the micro-ecosystem .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Marilactone is typically synthesized through natural product extraction from the fungus Stachylidium species . The preparation involves a series of chemical reactions and purification steps. The process is complex and often requires advanced techniques such as biotechnological fermentation or chemical synthesis .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale fermentation and extraction. The fungus is cultivated under controlled conditions, and the compound is extracted using organic solvents followed by purification steps to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions: Marilactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at the hydroxyl group or the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acids are employed.
Major Products:
Aplicaciones Científicas De Investigación
Marilactone has several scientific research applications:
Chemistry: Used as a model compound in studying lactone chemistry and synthesis.
Biology: Investigated for its biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of natural pesticides and other bioactive agents
Comparación Con Compuestos Similares
Cyclomarinone: Another compound isolated from the same fungus, characterized by a hydroxycyclopentenone ring.
Maristachones A-E: A series of phthalide-related compounds with unique structural features.
Uniqueness of Marilactone: this compound is unique due to its specific lactone structure and bioactive properties. Unlike other similar compounds, it has shown a broad spectrum of biological activities, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
6-ethyl-4-hydroxy-3-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-7(9)5(2)8(10)11-6/h4,9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMZMYPGRVEPNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=O)O1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)
![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)
